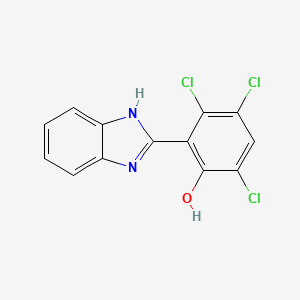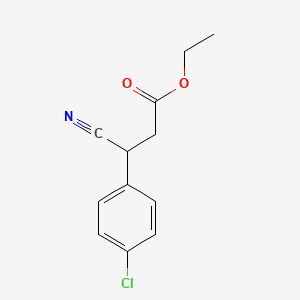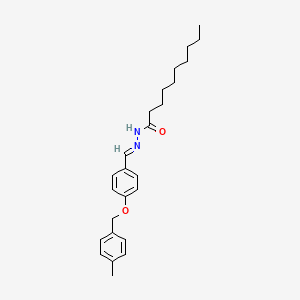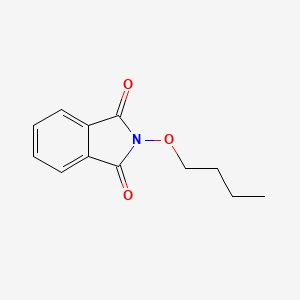
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is a complex organic compound that combines the structural features of phenol and benzimidazole with three chlorine atoms attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 4, and 6 positions.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- would involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The chlorine atoms on the phenol ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Amino or thio-substituted phenol derivatives.
科学研究应用
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials, such as polymers with specific properties or as a component in coatings and adhesives.
作用机制
The mechanism by which Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent molecule for various applications.
相似化合物的比较
Similar Compounds
Phenol, 2-(1H-benzimidazol-2-yl)-: Lacks the chlorine atoms, resulting in different reactivity and applications.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Has fewer chlorine atoms, which may affect its chemical properties and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-3,5,6-trichloro-:
Uniqueness
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
62871-14-1 |
|---|---|
分子式 |
C13H7Cl3N2O |
分子量 |
313.6 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-3,4,6-trichlorophenol |
InChI |
InChI=1S/C13H7Cl3N2O/c14-6-5-7(15)12(19)10(11(6)16)13-17-8-3-1-2-4-9(8)18-13/h1-5,19H,(H,17,18) |
InChI 键 |
ZNVNXYUDFRYVSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)

![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)


